molecular formula C25H21F2NO4 B12310229 (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12310229
M. Wt: 437.4 g/mol
InChI Key: LKQNPTJSKHQTCZ-UHFFFAOYSA-N
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Description

“(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid” is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The compound features a butyric acid backbone with a 2,3-difluorophenyl substituent at the fourth carbon and an Fmoc-protected amino group at the second carbon. The (R)-configuration at the stereogenic center (C2) is critical for its application in peptide synthesis, particularly in solid-phase methodologies where Fmoc serves as a temporary protecting group for amines .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)

InChI Key

LKQNPTJSKHQTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Resolution

A racemic mixture of 4-(2,3-difluorophenyl)-butyric acid is resolved via:

  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.
  • Chiral chromatography : Use of cellulose-based or polysaccharide columns to separate enantiomers.

Asymmetric Synthesis

For direct enantioselective synthesis, methods include:

Method Key Reagents/Catalysts Yield Enantiomeric Excess (ee) Reference
Asymmetric hydrogenation Rhodium catalysts (e.g., [Rh(S-MaxPHOS)(cod)]BF₄) 80–90% >99% ee
Evans’ oxazolidinone Chiral auxiliaries (e.g., (R)-oxazolidinones) 70–85% 90–95% ee

Fmoc Protection of the α-Amino Group

The Fmoc group is introduced to protect the α-amino group during peptide coupling.

Reaction Conditions

Parameter Optimal Value Purpose Reference
Solvent Dichloromethane (DCM) or DMF Solubilizes reactants and stabilizes intermediates
Base N,N-Diisopropylethylamine (DIPEA) Scavenges HCl, prevents Fmoc deprotection
Temperature 0–5°C Minimizes side reactions (e.g., racemization)
Reaction Time 2–4 hours Ensures complete conversion

Procedure :

  • Dissolve (R)-4-(2,3-difluorophenyl)-butyric acid amine in DCM.
  • Add Fmoc-Cl (1.2 eq) and DIPEA (1.5 eq).
  • Stir at 0°C for 2 hours, then warm to RT for 2 hours.

Peptide Coupling and Deprotection

The Fmoc-protected amino acid is incorporated into peptides via SPPS.

Automated Coupling

Step Reagents Time Purpose Reference
Deprotection 20% Piperidine/DMF 5–15 min Removes Fmoc group
Activation HATU/HOBt (3.5 eq) 40 min Activates carboxylic acid
Coupling DIPEA (7 eq) 40 min Forms amide bond

Purification and Characterization

Purification Methods

Method Conditions Purity Reference
Reversed-phase HPLC C18 column, 0.1% TFA in ACN/H₂O gradient >95%
Flash chromatography SiO₂, EtOAc/hexane gradient 85–90%

Characterization Data

Technique Key Peaks/Shifts Reference
¹H NMR δ 4.2–4.5 (Fmoc CH₂), δ 7.2–7.8 (Ar-H)
IR 1700 cm⁻¹ (C=O, Fmoc carbamate)
LC-MS [M+H]⁺ = 438.1 (C₂₅H₂₁F₂NO₄)

Challenges and Optimization

  • Racemization : Minimized by using low temperatures and short reaction times during Fmoc protection.
  • Solubility : DCM/DMF mixtures enhance solubility of Fmoc-protected intermediates.
  • Byproduct Control : Excess HATU (1.5 eq) reduces dipeptide formation during coupling.

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Reference
Asymmetric hydrogenation High ee, scalable Requires expensive catalysts
Suzuki coupling Versatile for diverse aryl groups Boronic acids can be costly
Direct fluorination Direct C–F bond formation Low yields for deactivated rings

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-difluoro-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Fmoc-2,3-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms and the Fmoc group influence the compound’s interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of “(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid,” highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features References
(R)-4-(2,3-Difluoro-phenyl)-2-(Fmoc-amino)-butyric acid (Target Compound) 2,3-Difluorophenyl at C4 ~425.4 (estimated) Not provided Chiral Fmoc-protected amino acid; potential use in peptide synthesis.
(R)-2-(Fmoc-amino)-4-(4-iodophenyl)butanoic acid 4-Iodophenyl at C4 527.36 401916-49-2 Heavy atom (iodine) enhances crystallinity for X-ray studies.
(S)-2-(Fmoc-amino)-4,4-difluoro-butyric acid 4,4-Difluoro at C4 361.34 467442-21-3 Difluoro modification increases metabolic stability in peptides.
(R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic acid 4-(tert-Butyl)phenyl at C4 ~465.5 (estimated) 401916-49-2 Bulky tert-butyl group improves lipophilicity for membrane penetration.
(R)-2-(Fmoc-amino)-4-bromobutanoic acid Bromo at C4 ~363.2 (estimated) 1212357-66-8 Bromine enables cross-coupling reactions in late-stage functionalization.
(R)-2-(Fmoc-amino)-2,3-dimethylbutanoic acid 2,3-Dimethyl at C2 and C3 353.41 616867-28-8 Branched side chain mimics natural amino acids (e.g., valine derivatives).

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Applications Halogenated Aryl Groups (2,3-Difluoro vs. Aliphatic vs. Aromatic Side Chains: Compounds like (R)-2-(Fmoc-amino)-4-bromobutanoic acid prioritize aliphatic halogenation for click chemistry, whereas aryl-substituted analogs (e.g., tert-butylphenyl) enhance hydrophobic interactions in drug design .

Stereochemical and Stability Considerations The (S)-enantiomer of 4,4-difluoro-butyric acid () shows reduced enzymatic degradation compared to non-fluorinated analogs, a property likely shared by the (R)-configured target compound .

Safety and Handling Most Fmoc-protected compounds, including the target analog, are labeled for research use only. Limited toxicity data are available, though standard precautions (e.g., PPE, ventilation) are universally advised .

Research and Application Gaps

  • Synthetic Methodologies: No direct evidence details the synthesis of the target compound. However, analogous Fmoc-protected amino acids are typically synthesized via carbodiimide-mediated coupling or enzymatic resolution .
  • Biological Data: Toxicity, solubility, and pharmacokinetic profiles for halogenated Fmoc-amino acids remain understudied, highlighting a need for systematic characterization .

Biological Activity

(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and applications in drug development and peptide synthesis.

Chemical Structure and Properties

The compound features a butyric acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of difluorophenyl enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈F₂N₂O₄
Molecular Weight364.36 g/mol
CAS Number467442-21-3
Melting Point225 °C

Antimicrobial Properties

Compounds similar to (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid have been studied for their ability to inhibit bacterial growth. Research indicates that the difluorophenyl group may contribute to enhanced antimicrobial activity compared to non-fluorinated analogs .

Antioxidant Effects

The antioxidant properties of this compound have been explored in various studies. It has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is particularly valuable in the context of diseases linked to oxidative damage .

Peptide Synthesis

As a protected amino acid, (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid plays a crucial role in peptide synthesis. The Fmoc group allows for selective reactions, facilitating the construction of complex peptides with desired biological activities .

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial efficacy of (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Antioxidant Activity Evaluation
    • In vitro assays demonstrated that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential therapeutic application in oxidative stress-related conditions.

Applications in Drug Development

The unique structure of (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it an attractive candidate for drug development. Its ability to modulate biological pathways through interactions with proteins and nucleic acids opens avenues for therapeutic applications targeting various diseases.

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